2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
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Overview
Description
2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a chemical compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a chlorodifluoromethyl group and an ethanol moiety. Imidazo[4,5-b]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. For 2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol, the synthetic route may involve the following steps:
Nucleophilic Substitution: The starting material, 2,3-diaminopyridine, undergoes nucleophilic substitution with a chlorodifluoromethylating agent.
Cyclization: The substituted intermediate is then cyclized under acidic conditions to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield 2-(7-chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)acetaldehyde or 2-(7-chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)acetic acid .
Scientific Research Applications
2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has been investigated for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioisostere for purine bases, which are essential components of nucleic acids.
Medicine: Evaluated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist with antihypertensive properties.
Rimegepant: An imidazo[4,5-b]pyridine derivative approved for the treatment of migraines.
Telcagepant: An investigational drug for migraine treatment.
Uniqueness
2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorodifluoromethyl group and ethanol moiety differentiates it from other imidazo[4,5-b]pyridine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
Molecular Formula |
C11H12ClF2N3O |
---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-[7-[chloro(difluoro)methyl]-2,5-dimethylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClF2N3O/c1-6-5-8(11(12,13)14)9-10(15-6)17(3-4-18)7(2)16-9/h5,18H,3-4H2,1-2H3 |
InChI Key |
VUWHVHYGLOHIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(F)(F)Cl |
Origin of Product |
United States |
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